4-(Phenylazo)naphthalen-1-amine monohydrochloride
Overview
Description
4-(Phenylazo)naphthalen-1-amine monohydrochloride is a chemical compound with the molecular formula C16H14ClN3 . It is used in scientific research due to its unique properties, making it suitable for diverse applications, including chemical sensing, biological labeling, and optoelectronic devices.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C16H14ClN3 and an average mass of 283.755 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C16H14ClN3 and an average mass of 283.755 Da .Scientific Research Applications
Development of New Materials
Research on aromatic polyamines and poly(amine-hydrazide)s derived from naphthylamine derivatives has shown potential for creating new materials with high glass-transition temperatures and organosolubility, suitable for blue-light-emitting applications (Liou, Hsiao, Chen, & Yen, 2006). Similarly, the synthesis of novel fluorinated polyimides from naphthalene-containing diamines has been explored, resulting in materials with excellent thermal stability and dielectric properties (Hsiao, Yang, & Huang, 2004).
Nucleophilic Substitution Reactions
The reactivity of chloro-substituted arylazonaphthalenes with primary and secondary amines has been studied, highlighting the chemical versatility of naphthalene derivatives in forming a variety of substituted products, a fundamental aspect of organic synthesis and material science (Hartmann, Schulze, & Guenther, 1991).
Antimicrobial Applications
A series of naphthalene-based pyrazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, demonstrating the potential of naphthalene derivatives in developing new antimicrobial agents (Goel, Drabu, Afzal, & Bawa, 2014).
Chirality Sensing
Studies have developed stereodynamic probes based on naphthalene scaffolds for chirality sensing, showcasing the application of naphthalene derivatives in analytical chemistry to detect and quantify enantiomeric compositions of chiral substances (Bentley & Wolf, 2014).
Optical and Redox Properties
Research into the optical and redox properties of core-substituted naphthalene diimide dyes has revealed significant shifts in absorption maxima and fluorescence quantum yields, indicating their utility in designing new optical materials and sensors (Thalacker, Röger, & Würthner, 2006). Additionally, the investigation of third-order nonlinear optical properties of azo dye derivatives by Z-scan technique and quantum chemical computations opens up avenues in photonics and optoelectronics (Sreenath, Joe, & Rastogi, 2018).
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Phenylazo)naphthalen-1-amine monohydrochloride. For instance, the compound is known to be sensitive to light , which means that exposure to light could potentially affect its stability and efficacy. Furthermore, the compound is classified as irritating to eyes, respiratory system, and skin , suggesting that its action and efficacy could be influenced by the presence of protective barriers or the use of personal protective equipment.
Properties
IUPAC Name |
4-phenyldiazenylnaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12;/h1-11H,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKBLARWHZKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83833-14-1 | |
Record name | 1-Naphthalenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83833-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylazo)naphthalen-1-amine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(phenylazo)naphthalen-1-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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